Product packaging for Sj23 antigen, Schistosoma japonicum(Cat. No.:CAS No. 143220-71-7)

Sj23 antigen, Schistosoma japonicum

Cat. No.: B1176597
CAS No.: 143220-71-7
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Description

Overview of Schistosomiasis Japonica as a Zoonotic Helminthic Disease

Schistosomiasis japonica, caused by the blood fluke Schistosoma japonicum, is a chronic and debilitating parasitic disease. britannica.com It is classified as a zoonotic helminthic disease, meaning it can be transmitted from animals to humans. frontiersin.orgnih.gov The parasite's life cycle involves freshwater snails as intermediate hosts and various mammals, including humans, as definitive hosts. frontiersin.org Infection occurs through contact with contaminated freshwater containing the parasite's larval form. frontiersin.org The disease is endemic in several parts of Asia, including China, the Philippines, and Indonesia, affecting millions of people and animals. britannica.comfrontiersin.org In humans, symptoms can range from abdominal pain and diarrhea to more severe complications like liver and spleen enlargement. frontiersin.org

The zoonotic nature of S. japonicum presents a significant challenge for control efforts. Domestic animals, particularly bovines like water buffalo and cattle, as well as rodents, can act as major reservoirs for the parasite, maintaining its transmission cycle. nih.govfrontiersin.org This complex transmission dynamic, involving multiple host species, underscores the difficulty in eradicating the disease. nih.gov

Rationale for Antigen-Based Research in Schistosome Biology and Control

The study of schistosome antigens, molecules that can trigger an immune response in the host, is fundamental to understanding the parasite's biology and developing effective control strategies. nih.gov Antigens play a critical role in the host-parasite interaction, influencing the host's immune response and the parasite's survival. nih.gov Research into these molecules provides valuable insights into the mechanisms of immunity against schistosomiasis. nih.gov

A key focus of antigen-based research is the development of sensitive and specific diagnostic tools. mdpi.com Traditional diagnostic methods, such as stool microscopy, can lack sensitivity, especially in cases of low-intensity infection. mdpi.com Serological assays, like the enzyme-linked immunosorbent assay (ELISA), that detect antibodies against specific schistosome antigens offer a more sensitive alternative. mdpi.com

Furthermore, identifying and characterizing protective antigens is a crucial step in the development of a vaccine against schistosomiasis. nih.gov An effective vaccine could significantly reduce the global burden of this neglected tropical disease. nih.gov The continuous exposure to schistosome antigens over the long course of a chronic infection leads to a complex and evolving immune response, making the identification of ideal vaccine candidates a challenging but critical endeavor. nih.gov

Historical Context of Sj23 Antigen Discovery and Initial Characterization

The Sj23 antigen was first identified in the early 1980s as the target of a specific monoclonal antibody, designated I.134, which was generated from a mouse hybridoma. nih.gov This antibody was found to bind to adult worms of S. japonicum and showed potential for use in immunodiagnostic tests for schistosomiasis japonica in the Philippines. nih.gov

Initial characterization revealed that Sj23 is a protein with a molecular weight of 23,000 daltons (23 kDa). nih.gov It was identified as one of the major immunogenic proteins in adult worms, meaning it strongly stimulates the production of antibodies in infected individuals. nih.gov Subsequent research led to the cloning of the gene encoding Sj23 from a cDNA library. nih.gov Sequence analysis demonstrated that Sj23 is the S. japonicum homologue of Sm23, a 23-kDa protein from Schistosoma mansoni, with an 84% amino acid identity between the two. nih.gov Further analysis of its structure revealed that Sj23 belongs to the tetraspanin family of proteins, which are known to be involved in various cellular processes. nih.govnih.gov

Properties

CAS No.

143220-71-7

Molecular Formula

C17H17K2N3O8S2

Synonyms

Sj23 antigen, Schistosoma japonicum

Origin of Product

United States

Molecular and Genomic Characterization of Sj23 Antigen

Gene Identification and Cloning of Sj23

The gene encoding the Sj23 antigen was first identified and cloned from Schistosoma japonicum cDNA libraries. nih.gov This was prompted by the development of a murine hybridoma monoclonal antibody, designated I-134, which was found to bind specifically to a 23,000 molecular weight protein in adult worms. nih.gov This protein was subsequently named Sj23. The successful cloning of the Sj23 cDNA was a critical step, enabling detailed molecular analysis and the production of recombinant antigens for immunological studies. nih.govnih.gov Further research utilized DNA constructs containing the Sj23 cDNA to immunize mice, confirming that the gene could induce the production of specific IgG antibodies that recognize the native 23 kDa antigen in Western blots. nih.gov

Structural Domain Analysis of Sj23, including the Large Extracellular Domain (LHD/LED)

As a member of the tetraspanin family, the Sj23 antigen possesses a characteristic structure with four transmembrane domains, short intracellular N- and C-terminal tails, a small extracellular loop, and a large extracellular domain (LED), also referred to as the large extracellular loop (LEL). nih.gov The domain structures of Sj23 and its homologue Sm23 are remarkably similar to those of several human tetraspanins, including ME491, CD37, CD53, and TAPA-1. nih.gov This structural conservation across evolutionarily distant species suggests a fundamental role for this protein architecture. The large extracellular domain is of particular interest as it is exposed on the parasite's surface and is likely involved in interactions with host molecules and the immune system.

Structural Features of Sj23 Description
Molecular Weight 23 kDa
Protein Family Tetraspanin
Transmembrane Domains Four
Key Structural Feature Large Extracellular Domain (LED/LEL)
Homology 84% amino acid identity with Sm23 (S. mansoni)
Human Homologues (Structural) ME491, CD37, CD53, TAPA-1

Expression Profiles Across Schistosoma japonicum Developmental Stages

The expression of Sj23 varies across the different stages of the S. japonicum lifecycle, reflecting the changing environment and biological functions of the parasite.

Tegumental Localization and Abundance in Schistosomula and Adult Worms

The Sj23 antigen is a transmembrane surface protein, and as such, it is localized to the tegument of the parasite. nih.govnih.gov The tegument is the outer syncytial layer that covers the schistosome, acting as the primary interface with the host. This surface localization is prominent in the mammalian stages of the parasite, including the schistosomula (the larval form that migrates through the host) and the adult worms residing in the mesenteric veins. nih.govscienceopen.com Its presence on the surface of these stages makes it accessible to the host's immune system.

Differential Transcription Patterns in Cercariae, Schistosomula, Adult Worms, and Eggs

Transcriptomic studies of S. japonicum have revealed that the expression of genes varies significantly between the different developmental stages. d-nb.info While specific quantitative PCR data for Sj23 is not detailed in the provided search results, the general patterns of gene expression in schistosomes can be inferred. Microarray analyses show that distinct sets of genes are enriched in cercariae, hepatic schistosomula, adult worms, and eggs, corresponding to their unique biological requirements. d-nb.info For instance, genes involved in motor activity and transcriptional regulation are highly expressed in cercariae, while those related to nutrition metabolism and egg production are enriched in adult worms. d-nb.info Genes associated with host-parasite interplay are highly expressed in eggs. d-nb.info Based on its role as a surface antigen in the mammalian host, it is expected that Sj23 transcription is upregulated in the schistosomula and adult worm stages compared to the free-living cercarial stage. nih.govd-nb.info

Developmental Stage General Transcriptional Focus Inferred Sj23 Expression
Cercariae Transcriptional regulation, cell signaling, motor activity d-nb.infoLower
Schistosomula Neuronal activities, apoptosis, renewal d-nb.infoHigher
Adult Worms Egg production, nutrition metabolism, glycosylation d-nb.infoHighest
Eggs Cell division, microtubule-associated mobility, host-parasite interplay d-nb.infoVariable

Genetic Variation and Polymorphism of Sj23 and Related Tetraspanins

While specific data on the polymorphism of Sj23 is limited in the provided search results, studies on other S. japonicum tetraspanins, such as Sj-TSP-2, have revealed significant genetic variation. This polymorphism is particularly notable in the large extracellular loop (LEL) region. researchgate.net For Sj-TSP-2, multiple clusters or subclasses have been identified based on sequence variations in the LEL, and these variants show different frequencies of transcription between male and female worms. researchgate.net The high degree of polymorphism observed in a closely related tetraspanin suggests that Sj23 may also exhibit genetic variability within different parasite populations. Such variation could have implications for the development of vaccines and diagnostics based on this antigen, as different strains of the parasite might present different epitopes to the host immune system.

Phylogenetic Analysis within the Tetraspanin Family

The Sj23 antigen is a member of the tetraspanin (TSP) superfamily, a large and diverse group of integral membrane proteins characterized by four transmembrane domains. semanticscholar.orgnih.gov Phylogenetic analyses have been crucial in understanding the evolutionary relationships of Sj23 and other S. japonicum tetraspanins (SjTSPs) both within the species and in comparison to other organisms. sruc.ac.uknih.gov

Bioinformatic investigations of the S. japonicum genome have identified a significant number of putative tetraspanin members. One study identified 29 TSP members, including well-known antigens like Sj23, TE736, Sj25, and Sj-TSP-2. nih.gov Another search retrieved 33 putative SjTSP mRNA sequences from the genome assembly and identified a further 29 from literature sources. sruc.ac.uk This highlights the complexity and diversity of this protein family in the parasite.

Phylogenetic reconstruction reveals that the tetraspanin family in S. japonicum is highly divergent. sruc.ac.uknih.gov The SjTSPs form three distinct monophyletic clades, which correspond to the CD, CD63, and Uroplakin groupings described in other organisms. sruc.ac.uk However, the deeper ancestral nodes in these analyses often show low bootstrap support, indicating some uncertainty in the early evolutionary history of these protein subfamilies. sruc.ac.uk

A phylogenetic analysis comparing S. haematobium TSPs with those from other trematodes, including S. japonicum, showed that specific tetraspanins cluster together in distinct clades. ed.ac.uknih.gov For instance, certain S. haematobium TSPs group within the CD63 clade alongside a homolog from S. japonicum (accession number CAX70616). ed.ac.uknih.gov This cross-species clustering underscores the conserved nature of these subfamilies across different schistosome species. The analysis of the SjTSP family is essential for identifying potential vaccine or diagnostic candidates, as it can reveal both conserved and species-specific members. nih.gov

Below are tables summarizing key findings from the molecular and phylogenetic characterization of the S. japonicum tetraspanin family.

Table 1: Key Characteristics of the Sj23 Antigen

CharacteristicDescriptionSource(s)
Molecular Weight 23-kDa nih.govnih.gov
Protein Family Tetraspanin semanticscholar.orgnih.gov
Location Surface-exposed protein on the parasite tegument semanticscholar.orgnih.gov
Expression Stages Expressed in all infective parasite stages, including cercariae, schistosomula, and adult worms. semanticscholar.orgnih.gov
Homology Shows 84% amino acid identity with Sm23 from S. mansoni. nih.gov
Structural Similarity Domain structures are similar to human membrane proteins ME491, CD37, CD53, and TAPA-1. nih.gov

Table 2: Phylogenetic Grouping of Schistosoma japonicum Tetraspanins (SjTSPs)

Phylogenetic CladeDescriptionRepresentative Members/HomologsSource(s)
CD Clade One of the three major monophyletic clades of SjTSPs.Corresponds to the CD grouping in other organisms. sruc.ac.uk
CD63 Clade Another major clade of SjTSPs.Includes a homolog (CAX70616) that clusters with S. haematobium and S. mansoni CD63-like TSPs. sruc.ac.uked.ac.uknih.gov
Uroplakin Clade The third major clade identified for SjTSPs.Corresponds to the Uroplakin grouping in other organisms. sruc.ac.uk

Immunological Responses Elicited by Sj23 Antigen

Humoral Immune Responses in Infected Hosts

The host immune system mounts a robust humoral response directed against the Sj23 antigen following infection, characterized by the production of specific antibodies.

Kinetics and Isotype Profiles of Anti-Sj23 Antibodies

Studies in mouse models demonstrate that the Sj23 antigen prompts a rapid humoral response shortly after parasite infection. nih.gov The kinetics of this response have been systematically investigated by monitoring antibody levels against the hydrophilic domain (HD) of the Sj23 protein (Sj23HD). Following infection in mice, specific Immunoglobulin M (IgM) antibodies against Sj23HD can be detected as early as 7 to 10 days post-infection. The anti-Sj23HD IgM levels become consistently positive around day 18 and reach their peak on day 28 post-infection.

Concurrently, specific Immunoglobulin G (IgG) antibodies also appear between 7 to 10 days after infection, with titers that gradually increase over the course of a 42-day observation period. The isotype profile of the antibodies produced during a natural infection is notably skewed. In BALB/c mice, the dominant antibody isotype elicited by Sj23 is IgG2a. nih.gov This rapid and strong antibody response underscores the immunogenicity of the Sj23 antigen during active infection.

Table 1: Kinetics of Anti-Sj23HD Antibody Response in Infected Mice

Antibody Type First Appearance (Days Post-Infection) Peak Level (Days Post-Infection)
IgM 7-10 28

| IgG | 7-10 | Titers increase progressively |

Detection of Antigen-Specific Immunoglobulin G (IgG) Responses

The presence of IgG antibodies specific to the Sj23 antigen serves as a reliable marker for diagnosing S. japonicum infection. aai.org Enzyme-Linked Immunosorbent Assay (ELISA) and immunoblotting techniques are effectively used to detect these specific IgG responses in the serum of infected hosts. aai.org Research has shown that Sj23 is one of the major immunogenic proteins that induce detectable antibody levels in patients from endemic areas, such as the Philippines. aai.org

Furthermore, when comparing diagnostic antigens, the hydrophilic domain of Sj23 (Sj23HD) has shown particular promise for early detection. In mouse models, the positive detection rate for Sj23HD-specific antibodies was higher than that for the widely used soluble egg antigen (SEA). For instance, at 21 days post-infection, the positive rate for Sj23HD-specific IgG reached 80%, compared to 70% for SEA-specific IgG. This suggests that antibody responses against Sj23 are a more sensitive indicator for the early diagnosis of schistosomiasis.

Distinct Subclass Responses (e.g., IgG1 vs. IgG2a) and Their Significance

The subclass of the IgG antibody response provides critical insight into the nature of the underlying immune response. In murine models of S. japonicum infection, the humoral response to the Sj23 antigen is dominated by the IgG2a subclass. nih.gov Inbred mouse strains like BALB/c, which possess the Igh1-a allele, express IgG2a. nih.gov

The significance of this subclass dominance lies in its correlation with specific types of T-helper (Th) cell responses. IgG2a production in mice is generally driven by Th1-type immune responses, which are characterized by the cytokine interferon-gamma (IFN-γ). youtube.com This type of response is typically associated with cellular immunity against intracellular pathogens. Conversely, IgG1 responses are linked to Th2-type immunity, which is crucial for mounting effective defenses against extracellular parasites like helminths. nih.gov The strong IgG2a response to Sj23 during natural infection suggests that this antigen primarily stimulates a Th1-polarized immune reaction. nih.gov This has led researchers to propose that one of the functions of Sj23 may be to modulate the host's immune system to the parasite's advantage. nih.gov For vaccine development, it has been suggested that an effective Sj23-based vaccine would require a potent adjuvant capable of shifting the response towards IgG1 production to confer better protection against the parasite. nih.gov

Table 2: IgG Subclass Response to Sj23 and its Immunological Correlation

Dominant IgG Subclass Associated T-helper Response Key Cytokine Significance in Helminth Infection
IgG2a Th1 IFN-γ Less effective for parasite clearance; may indicate immune modulation by the parasite. nih.gov

| IgG1 | Th2 | IL-4 | Considered more critical for resistance and protective immunity against helminths. nih.gov |

Cellular Immune Responses

The cellular arm of the immune system, particularly T-lymphocytes, also responds to the Sj23 antigen, although this area is less characterized than the humoral response.

T-cell Epitope Mapping Studies

Direct T-cell epitope mapping studies for S. japonicum's Sj23 are limited. However, significant insights can be drawn from its homologue in Schistosoma mansoni, Sm23, which shares 84% amino acid identity. nih.gov Studies on Sm23 have successfully mapped both T-cell and B-cell epitopes. nih.govcabidigitallibrary.org

In these studies, the two predicted external hydrophilic domains of Sm23 were found to be highly immunogenic. nih.govcabidigitallibrary.org The large hydrophilic domain was shown to contain at least four distinct T-cell epitopes. nih.govcabidigitallibrary.org One specific 23-amino-acid segment was identified that contained both a T-cell and a B-cell epitope, and this segment was recognized by immune cells from every mouse strain tested. nih.govcabidigitallibrary.org While these findings pertain to Sm23, the high degree of homology suggests that the corresponding regions of Sj23 are also likely to be immunogenic and contain T-cell epitopes. nih.govcabidigitallibrary.org One study noted that a 23-amino-acid peptide from the large hydrophilic domain of Sj23 (Sj23-LHD), which is homologous to a known B-cell epitope in Sm23, was more immunogenic in mice than in humans.

Cytokine Production Profiles (e.g., Th1/Th2 balance) in Response to Sj23

Despite the general Th2 trend in chronic schistosomiasis, evidence suggests that the Sj23 antigen itself is a potent Th1 stimulator. Studies involving DNA vaccines that co-expressed Sj23 with the Th1-promoting cytokine Interleukin-12 (B1171171) (IL-12) showed that spleen cells from immunized mice produced significantly increased levels of IFN-γ, while levels of the Th2 cytokine Interleukin-4 (IL-4) were decreased. This indicates that IL-12 can enhance the intrinsic Th1-polarizing capacity of Sj23. The natural immune response to Sj23, which favors IgG2a, points towards a role in immune regulation, potentially skewing the host response in a way that is not optimal for parasite clearance but beneficial for parasite survival. nih.gov

Modulation of Host Immune System by Sj23

The Sj23 antigen actively modulates the host's immune response to facilitate the parasite's survival. This modulation is characterized by the elicitation of a humoral response that is typically non-protective and by direct interference with host immune recognition.

Research has shown that infection with S. japonicum or immunization with the Sj23 antigen in mice leads to a rapid and strong humoral response. nih.gov This response is dominated by the production of IgG2a antibodies. nih.gov While this indicates a significant immunogenicity of the Sj23 antigen, studies have demonstrated that the induction of these antibodies alone is insufficient to confer protection against infection. nih.govnih.gov This suggests that the type of immune response triggered by Sj23 is not effective at eliminating the parasite.

A key strategy employed by Sj23 to modulate the host immune system is through immune evasion. It has been discovered that Sj23 can bind to the Fc domain of non-immune host IgG. nih.govsemanticscholar.org This "cloaking" mechanism likely helps the parasite to mask its own antigens, thereby avoiding recognition and attack by the host's immune effector cells. nih.govnih.gov The binding is specific to the large extracellular domain of Sj23 and the Fc portion of IgG, with no affinity for other immunoglobulin types. nih.gov

Furthermore, the immune response induced by Sj23 can be skewed. The predominance of IgG2a suggests a certain cytokine environment is promoted. nih.gov However, for effective clearance of helminth infections, a Th1-type immune response, characterized by the production of cytokines like interferon-gamma (IFN-γ), is often required. researchgate.net Studies have shown that when Sj23 is administered as a DNA vaccine, it induces antigen-specific IgG but fails to provide protection. nih.gov

To counteract this non-protective response, researchers have explored the use of adjuvants to shift the immune response towards a more effective Th1 profile. Co-administration of a DNA vaccine encoding Sj23 with a plasmid expressing interleukin-12 (IL-12), a potent inducer of Th1 responses, has shown promising results. researchgate.netnih.gov This combination leads to a significant increase in IFN-γ production and a decrease in the Th2-associated cytokine IL-4. researchgate.net This shift in the cytokine balance is correlated with a significant reduction in worm and liver egg burdens in vaccinated mice, indicating the induction of a protective immune response. researchgate.netnih.gov These findings underscore the capacity of Sj23 to modulate the host immune system and highlight the potential of targeted immunomodulation to enhance vaccine efficacy.

Detailed Research Findings on Sj23-Mediated Immune Modulation

Parameter Finding Experimental Model Significance Citations
Dominant Antibody Isotype Elicits a rapid and dominant IgG2a subclass response.BALB/c mice infected with S. japonicum or immunized with Sj23.Indicates a specific type of humoral response is induced, which is found to be non-protective on its own. nih.gov
Immune Evasion Mechanism The large extracellular domain of Sj23 binds to the Fc domain of host non-immune IgG.In vitro affinity pull-down and peptide competition assays.Suggests a "cloaking" mechanism where the parasite masks itself from the host immune system. nih.govsemanticscholar.org
Protective Immunity with Adjuvant Co-immunization with a DNA vaccine for Sj23 and IL-12 enhances protective immunity.BALB/c mice.Demonstrates that the non-protective response induced by Sj23 can be shifted to a protective Th1 response. researchgate.netnih.gov
Cytokine Profile Shift Co-administration of Sj23 and IL-12 DNA vaccines leads to increased IFN-γ and decreased IL-4 production by spleen cells.BALB/c mice.Confirms the shift from a non-protective to a Th1-biased protective immune response. researchgate.net
Vaccine Efficacy Immunization with Sj23 DNA vaccine alone does not confer protection against challenge.Mice.Highlights the need for appropriate adjuvants to elicit a protective immune response against Sj23. nih.gov
Enhanced Protection in Pigs Vaccination with Sj23 DNA and IL-12 resulted in a 58.6% worm reduction and a 56.4% hepatic egg reduction.Chinese Songjang native pigs.Shows the potential of the Sj23-IL-12 combination vaccine in a large animal model. nih.gov

Sj23 Antigen in Host Parasite Interactions and Immune Evasion Mechanisms

Role of Sj23 in Parasite Membrane Integrity and Tegument Function

The tegument of the schistosome is a unique and dynamic outer surface that is vital for the parasite's survival within the host. frontiersin.orgfrontiersin.org Sj23, being an integral membrane protein, is a key component of this tegument. nih.govnih.gov It is considered a structural protein that contributes to the maintenance of the parasite's membrane integrity. nih.gov The tegument is essential for various functions, including nutrient uptake, osmoregulation, sensory perception, and evasion of the host immune response. frontiersin.org The presence of tetraspanins like Sj23 within this complex structure suggests their involvement in organizing the membrane into functional microdomains, which is crucial for the tegument's diverse physiological roles.

Involvement in Cellular Processes within the Parasite (e.g., Signal Transduction, Cell Activation, Proliferation)

Beyond its structural role, Sj23 is implicated in several key cellular processes within the parasite. nih.gov Research suggests that as a tetraspanin, Sj23 may be involved in signal transduction, cell activation, and proliferation. nih.govnih.gov The structural similarity of Sj23 to human membrane proteins such as ME491, CD37, CD53, and TAPA-1, which are known to be involved in cell proliferation, further supports a potential functional role for Sj23 in similar cellular activities within the schistosome. nih.gov This involvement in fundamental cellular processes highlights its importance for the parasite's growth and development.

Interaction with Host Serum Components

A critical aspect of Sj23's function lies in its interaction with host molecules, particularly immunoglobulins. This interaction is a key strategy for immune evasion.

Studies have demonstrated that Sj23 can directly bind to human non-immune immunoglobulin G (IgG). semanticscholar.orgnih.gov This binding is specific to IgG, as Sj23 shows no affinity for other immunoglobulin types like IgM, IgA, or IgE. semanticscholar.orgnih.gov The interaction occurs between the large extra-cellular domain (LED) of Sj23, referred to as Sj23-LED, and the Fc domain of the human IgG molecule. semanticscholar.orgnih.gov

Detailed investigations using affinity pull-down and peptide competition assays have pinpointed the precise region within Sj23 responsible for this binding. semanticscholar.orgnih.gov A specific 9-amino acid motif located within the Sj23-LED has been identified as the mediator of the interaction with human IgG. semanticscholar.orgnih.gov This discovery marks a significant step in understanding the molecular basis of how schistosome ligands interact with host receptors. nih.gov

The binding of non-immune host IgG to the Sj23 antigen on the parasite's surface is hypothesized to be a primary mechanism of immune evasion known as surface masking. semanticscholar.orgnih.gov By coating themselves in host proteins, the parasites can effectively disguise themselves from the host's immune system. semanticscholar.orgfrontiersin.org This "molecular mimicry" may prevent the recognition of the parasite as foreign, thereby evading immune recognition and subsequent attack. semanticscholar.orgnih.gov The consequence of this interaction likely benefits the parasite by allowing it to establish a long-term infection within the host. semanticscholar.orgnih.gov

Interactive Table: Sj23 Interaction with Host IgG

FeatureDescriptionSource
Binding Target Human non-immune Immunoglobulin G (IgG) nih.gov, semanticscholar.org
Sj23 Domain Large Extra-cellular Domain (Sj23-LED) nih.gov, semanticscholar.org
Host IgG Domain Fc domain nih.gov, semanticscholar.org
Binding Motif 9-amino acid motif within Sj23-LED nih.gov, semanticscholar.org
Hypothesized Function Immune evasion via surface masking nih.gov, semanticscholar.org

Differential Expression and Exposure of Sj23 During Parasite Development within the Host

The expression of the Sj23 antigen is not static throughout the parasite's lifecycle; rather, it is differentially expressed and exposed at various developmental stages within the host. semanticscholar.orgnih.gov Sj23 is expressed on the surface of infective stages, including detached cercariae, lung-stage schistosomula, and adult worms. semanticscholar.orgnih.gov This consistent presence on the surface at different stages of infection suggests its continuous importance in interacting with the host environment. nih.gov Notably, high levels of anti-Sj23 antibodies are detected in a vast majority of individuals infected with schistosomiasis, indicating its significant role in modulating the host's immune response from the early stages of infection. nih.gov The timing of antibody responses against Sj23 also varies, with significant increases in IgG antibodies against the large hydrophilic domain (LHD) of Sj23 observed from four weeks post-infection in mouse models. nih.gov

Interactive Table: Developmental Expression of Sj23

Parasite StageSj23 Expression/ExposureSource
CercariaeExpressed on the surface semanticscholar.org
Lung-stage schistosomulaExpressed on the surface semanticscholar.org
Adult wormsExpressed on the surface semanticscholar.org, nih.gov
EggsExpressed nih.gov

Pre Clinical Research on Sj23 As a Vaccine Candidate Against Schistosoma Japonicum

Evaluation of Recombinant Sj23 as a Vaccine Antigen in Animal Models

Single-Antigen Immunization Studies and Efficacy Assessment (e.g., Worm Burden, Egg Reduction)

Studies utilizing recombinant Sj23 as a single antigen have demonstrated varying degrees of protective efficacy in animal models. In mice, immunization with a DNA vaccine expressing Sj23 resulted in a 40% reduction in worm burden and a 38% reduction in liver eggs. nih.govnih.gov However, another study using a DNA vaccine encoding Sj23, while inducing specific IgG antibodies, failed to confer protection against challenge with S. japonicum cercariae. nih.gov

The large hydrophilic domain of Sj23 fused with Sj26GST (LHD-Sj23-GST) and emulsified with different adjuvants showed significant worm burden reductions in mice, ranging from 26.3% to 58.8%. nih.gov These studies highlight that while Sj23 can induce an immune response, the level of protection can be inconsistent when used as a monovalent vaccine.

Efficacy of Single-Antigen Sj23 Vaccines in Mice

Vaccine Formulation Worm Burden Reduction (%) Egg Reduction (%) Reference
pVIVO2Sj23 (DNA vaccine) 40% 38% nih.govnih.gov
LHD-Sj23-GST + Freund's Adjuvant 58.8% Not Reported nih.gov
LHD-Sj23-GST + Montanide ISA 206 26.3% Not Reported nih.gov
LHD-Sj23-GST + Montanide ISA 70 M 54.3% Not Reported nih.gov
Sj23 DNA vaccine No protection Not Reported nih.gov

Impact of Adjuvants on Sj23-Induced Protective Immunity (e.g., HSP70, IL-12)

The use of adjuvants has been shown to significantly enhance the protective immunity induced by Sj23-based vaccines. Co-administration of a plasmid expressing murine Interleukin-12 (B1171171) (IL-12) with a multivalent DNA vaccine co-expressing Sj23 resulted in a 45.53% worm reduction and a 58.35% egg reduction in mice. researchgate.net This suggests that IL-12, a potent inducer of Th1 immune responses, can bolster the efficacy of the Sj23 vaccine. researchgate.netnih.gov

Similarly, the use of Heat Shock Protein 70 (HSP70) as an adjuvant has shown promise. In water buffaloes, an SjC23-Hsp70 DNA vaccine administered with a plasmid encoding IL-12 demonstrated a significant reduction in worm burden. nih.govexlibrisgroup.com Specifically, co-immunization with SjCTPI-Hsp70 and IL-12 DNA vaccines in water buffalo resulted in a 51.2% worm reduction rate and a 61.5% liver egg reduction. nih.gov These findings underscore the critical role of adjuvants in modulating the immune response towards a more protective phenotype. nih.gov

Multi-Antigenic Vaccine Strategies Incorporating Sj23

To improve upon the partial protection afforded by single-antigen vaccines, researchers have explored multi-antigenic strategies that include Sj23.

Co-expression and Fusion Protein Approaches

Bivalent DNA vaccines have been constructed using three different strategies: co-expression of two genes, a fusion gene expression, and a combination of two plasmids (cocktail vaccine). nih.gov A study involving the fusion of the large hydrophilic domain of Sj23 with Sj26GST (LHD-Sj23-GST) demonstrated significant worm burden reduction in mice when emulsified with various adjuvants. nih.gov This approach aims to present multiple antigenic determinants to the immune system simultaneously, potentially broadening and strengthening the protective response.

Cocktail DNA Vaccine Formulations with Other Schistosome Antigens

Cocktail DNA vaccines, which involve the co-administration of plasmids encoding different schistosome antigens, have been investigated. nih.govresearchgate.net A study in mice using a cocktail DNA vaccine comprising plasmids for Sj23, Sj62, Sj28, and Sj14-3-3 resulted in up to a 45% decrease in worm burden. nih.gov Another bivalent DNA vaccine combining Sj23 with SjFABP (fatty acid binding protein) in mice led to a 52% reduction in worm burden and a 61% reduction in liver eggs. nih.govnih.gov Similarly, a bivalent DNA vaccine encoding Sj23 and Sj14 also showed protective immunity higher than that of a univalent DNA vaccine. nih.gov

Comparative Efficacy of Multi-Antigenic Vaccines Over Monovalent Sj23 Formulations

Multi-antigenic vaccines have generally demonstrated superior efficacy compared to monovalent Sj23 formulations. nih.gov For instance, a bivalent DNA vaccine of Sj23 and Sj14 showed higher protective immunity than a univalent DNA vaccine. nih.gov Furthermore, a multivalent DNA vaccine combining Sj23 with SjFABP induced a higher level of protection (52% worm reduction, 61% egg reduction) than the monovalent Sj23 vaccine (40% worm reduction, 38% egg reduction). nih.govresearchgate.net This suggests that targeting multiple parasite antigens can lead to a more robust and effective anti-schistosome immune response.

Comparative Efficacy of Monovalent vs. Multi-Antigen Sj23 Vaccines in Mice

Vaccine Formulation Worm Burden Reduction (%) Egg Reduction (%) Reference
pVIVO2Sj23 (Monovalent) 40% 38% nih.gov
pVIVO2SjFABP-23 (Bivalent) 52% 61% nih.gov
Sj23 and Sj14 (Bivalent) >50% 18-39% (Granuloma diameter) nih.gov
Sj23, Sj62, Sj28, Sj14-3-3 (Cocktail) up to 45% Not Reported nih.gov

Immune Correlates of Protection Induced by Sj23-based Vaccines

The protective immunity generated by Sj23-based vaccines is linked to the specific type of immune response elicited in the host. Research indicates that the nature of this response, particularly the balance between different T-helper cell (Th) pathways and the classes of antibodies produced, is critical for vaccine efficacy.

Studies in mouse models have shown that a Th1-biased immune response is strongly associated with protection. When mice were immunized with a multivalent DNA vaccine that combined the gene for Sj23 with a gene for interleukin-12 (IL-12), a cytokine known to promote Th1 responses, they showed significant protection. researchgate.netmednexus.org This protection was characterized by increased levels of interferon-gamma (IFN-γ), a hallmark cytokine of the Th1 pathway, and decreased levels of IL-4, which is associated with Th2 responses. researchgate.netmednexus.org The immunization also led to the generation of specific IgG antibodies against Sj23. researchgate.netmednexus.org Similarly, increased IFN-γ levels were detected in mice immunized with a bivalent DNA vaccine featuring Sj23 and SjFABP, further supporting the role of Th1 immunity in protection. nih.gov

Conversely, the type of antibody subclass induced appears to be a critical factor. In one study, immunization with Sj23 using a recombinant virus prime and protein boost strategy generated strong IgG2a antibody responses in mice, but this did not result in protection against parasite challenge. nih.gov This suggests that while antibody production is stimulated, not all antibody isotypes are effective. The study proposed that for a helminth infection like schistosomiasis, IgG1 responses might be more critical for resistance, and that a strong adjuvant capable of driving this type of response may be necessary for an effective Sj23-based vaccine. nih.gov This highlights the complexity of the immune response, where the specific components, not just the magnitude, are key determinants of protection.

Cross-Species Protection Studies in Animal Models (e.g., Mice, Cattle, Water Buffalo)

The efficacy of Sj23-based vaccines has been evaluated in several animal models, which is crucial for a zoonotic disease like schistosomiasis where animals, particularly water buffalo, are major reservoirs for human infection. nih.govresearchgate.net These studies have demonstrated varying levels of protection, often enhanced by the use of adjuvants or multivalent vaccine designs.

In mice, Sj23-based DNA vaccines have shown moderate levels of protection. A monovalent DNA vaccine expressing only Sj23 resulted in a 27.2% reduction in worm burden and a 33.9% reduction in liver egg count. nih.gov When combined with IL-12 as a genetic adjuvant, the protective efficacy increased significantly to a 45.5% worm reduction and a 58.4% reduction in liver eggs. researchgate.netmednexus.orgnih.gov Bivalent DNA vaccines have also been tested; combining Sj23 with another schistosome antigen, SjFABP, resulted in a 52% worm reduction and a 61% egg reduction, which was higher than for the Sj23 monovalent vaccine alone (40% worm and 38% egg reduction in the same study). mdpi.comnih.gov Another bivalent vaccine combining Sj23 and Sj14 also demonstrated protective immunity greater than 50% in four different tested formulations. nih.gov

Field trials in larger animals, such as water buffalo, have provided critical insights into the potential of Sj23 as a transmission-blocking vaccine. nih.gov Vaccination of water buffalo with a DNA vaccine for Sj23, when co-administered with a plasmid for IL-12, reduced worm burdens by 30.2% to 46.6%. nih.govuga.edu Further enhancement was seen when Sj23 was fused with heat shock protein 70 (Hsp70), leading to worm burden reductions of 50.9% and a 52.0% decrease in fecal egg hatching. researchgate.net A heterologous prime-boost strategy, using a DNA vaccine prime followed by a protein boost, also proved effective in water buffalo, achieving a 55% reduction in adult worms and a 53% reduction in liver eggs when Sj23 was combined with another antigen, SjTPI. nih.govuga.edu

Studies have also been conducted in pigs, another relevant host. Administering a DNA-Sj23 vaccine along with IL-12 resulted in a 59% decrease in worm numbers and a 56% reduction in eggs trapped in the liver. mdpi.comnih.gov

Vaccine FormulationWorm Reduction (%)Liver Egg Reduction (%)Reference
pV-Sj23 (DNA vaccine)27.233.9 nih.gov
pV-IL12-Sj23 (DNA vaccine + IL-12)45.558.4 researchgate.netnih.gov
pVIVO(2)Sj23 (DNA vaccine)4038 mdpi.comnih.gov
pVIVO(2)SjFABP-23 (Bivalent DNA vaccine)5261 mdpi.comnih.gov
Animal ModelVaccine FormulationWorm Reduction (%)Egg Reduction (%)Reference
Water BuffaloDNA-Sj233850 (Liver Eggs) mdpi.comnih.gov
Water BuffaloSjC23 DNA + IL-1246.6Not Reported nih.gov
Water BuffaloSjC23-Hsp70 (DNA vaccine)50.952.0 (Fecal Egg Hatching) researchgate.net
Water BuffaloHeterologous Prime-Boost (SjC23 + SjTPI)5553 (Liver Eggs) nih.govuga.edu
PigsDNA-Sj23 + IL-125956 (Hepatic Eggs) mdpi.comnih.gov

Sj23 Antigen in Diagnostic Assay Development and Research

Development of Sj23-based Serological Assays for Research Applications

The quest for sensitive and specific diagnostic tools for Schistosoma japonicum has led to the development of various serological assays centered around the Sj23 antigen. Enzyme-Linked Immunosorbent Assays (ELISAs) have been a primary focus, utilizing the ability of Sj23 to bind to antibodies produced by infected individuals.

Utilization of Sj23-LHD as a Diagnostic Component

A significant advancement in Sj23-based diagnostics was the utilization of the large hydrophilic domain (LHD) of the protein, termed Sj23-LHD. This portion of the antigen is particularly immunogenic and has been a key component in the development of more refined ELISA tests. nih.gov Research has shown that ELISAs based on Sj23-LHD can detect specific antibodies in the serum of infected individuals, offering a valuable tool for research applications. nih.gov

Evaluation of Diagnostic Performance in Experimental Models and Field Cohorts

The efficacy of Sj23-based assays has been rigorously evaluated in both laboratory settings using experimental animal models and in real-world scenarios with human cohorts from endemic areas. These studies are crucial for determining the practical utility of these tests.

Sensitivity and Specificity in Detecting Schistosoma japonicum Infection

The performance of any diagnostic test is primarily judged by its sensitivity (the ability to correctly identify those with the disease) and specificity (the ability to correctly identify those without the disease). Studies have shown that while Sj23-LHD-based ELISAs have utility, their sensitivity can sometimes be insufficient, particularly in cases of low-intensity infections. nih.gov

However, the combination of SjSAP4 and Sj23-LHD in an ELISA format has demonstrated improved diagnostic performance. In a study involving 108 Kato-Katz (KK) positive individuals, the serum-based SjSAP4 + Sj23-LHD-ELISA exhibited a sensitivity of 87.04% and a specificity of 96.67%. nih.gov Another study comparing various diagnostic methods found that the SjSAP4 + Sj23-LHD-ELISA had the best accuracy (67.2%) among five assessed ELISA assays when compared to the highly sensitive fecal droplet digital PCR (F_ddPCR). nih.gov

A urine-based version of the SjSAP4 + Sj23-LHD-ELISA was also developed and tested. When assessing urine samples concentrated 16-fold from 108 KK-positive individuals, this assay showed a sensitivity of 47.2% and a specificity of 93.8%. csu.edu.aufrontiersin.org

Below is a table summarizing the performance of various Sj23-based diagnostic assays from research studies.

Diagnostic AssaySample TypeReference TestSensitivitySpecificityAccuracySource
SjSAP4 + Sj23-LHD-ELISASerumKato-Katz87.04%96.67%Not Reported nih.gov
SjSAP4 + Sj23-LHD-ELISASerumF_ddPCRNot ReportedNot Reported67.2% nih.gov
Sj23-LHD-ELISASerumSjSAP4-ELISANot ReportedNot ReportedFair Agreement (κ=0.214) nih.gov
SjSAP4 + Sj23-LHD-ELISA (Urine)Concentrated UrineKato-Katz47.2%93.8%Not Reported csu.edu.aufrontiersin.org
SjSAP4 + Sj23-LHD-ELISA (Urine)Concentrated UrineSj23-LHD-ELISA (Serum)54.5%Not Reported53.4% nih.gov
SjSAP4 + Sj23-LHD-ELISA (Urine)Concentrated UrinePOC-CCA56.9%Not ReportedNot Reported nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Application in Monitoring Infection Status and Evaluating Control Interventions in Research Settings

The development of reliable serological assays like the SjSAP4 + Sj23-LHD-ELISA provides a cost-effective tool for monitoring schistosomiasis in endemic areas. nih.gov These assays can be instrumental in tracking the prevalence of the disease and assessing the impact of control measures, such as mass drug administration. nih.govfrontiersin.org While they have limitations in distinguishing between current and past infections, their ability to detect a higher prevalence than traditional methods like the Kato-Katz technique makes them valuable for surveillance and for identifying regions that require targeted interventions. nih.govnih.gov

Antigen Purification and Recombinant Expression for Diagnostic Reagent Development

The production of consistent and high-quality antigens is fundamental for the development and large-scale deployment of diagnostic assays. Initially, Sj23 was identified and isolated from adult Schistosoma japonicum worms. nih.gov However, for widespread use, obtaining the antigen from its natural source is not feasible.

Therefore, recombinant DNA technology has been employed to produce the Sj23 antigen, particularly the Sj23-LHD fragment. nih.gov This involves cloning the gene sequence encoding the antigen into an expression system, such as E. coli, yeast, or baculovirus. creative-biolabs.com The expression system then produces the recombinant protein, which can be purified using techniques like affinity chromatography. For instance, a fusion protein of LHD-Sj23 with GST (Glutathione S-transferase) has been successfully expressed and purified. nih.gov This recombinant expression ensures a scalable and consistent supply of the antigen for its use in diagnostic kits. creative-biolabs.com

Comparative Analysis of Sj23 Diagnostic Performance with Other Antigens and Methods

The diagnostic landscape for Schistosoma japonicum is diverse, encompassing traditional parasitological techniques, antigen-detection assays, and advanced molecular methods. The utility of any diagnostic tool is determined by its performance characteristics, such as sensitivity and specificity, especially in low-intensity infection settings where schistosomiasis control programs are transitioning towards elimination. The Sj23 antigen has been a component in various assays, and its performance is best understood when compared directly with other established and emerging diagnostic methods.

Research has shown that while assays based on crude antigens like soluble egg antigen (SEA) can be sensitive, they may suffer from cross-reactivity and an inability to distinguish between active and past infections. nih.gov Recombinant antigen-based assays, including those using Sj23, aim to improve accuracy by reducing this cross-reactivity. nih.gov

Detailed Research Findings

Comparative studies have been conducted to evaluate the performance of Sj23-based assays against the Kato-Katz (KK) technique, point-of-care circulating cathodic antigen (POC-CCA) tests, other antigen-based ELISAs, and highly sensitive molecular methods like droplet digital PCR (ddPCR).

A significant challenge for many diagnostic tests is the detection of light-intensity infections. The traditional Kato-Katz method, long considered a standard, is known to have diminished sensitivity in individuals with low egg burdens. nih.govfrontiersin.org In contrast, serological tests that detect antibodies, including those targeting Sj23, often show higher sensitivity but may not differentiate between current and previous infections. frontiersin.org

One study in the Philippines evaluated a serum-based ELISA that combined a large hydrophilic domain of Sj23 (Sj23-LHD) with another antigen, SjSAP4. This combination assay (SjSAP4 + Sj23-LHD-ELISA) demonstrated a sensitivity of 87.04% and a specificity of 96.67% for detecting infections in Kato-Katz positive individuals, the majority of whom had low-intensity infections. nih.gov When compared with other diagnostics, the prevalence determined by this combination ELISA was similar to that found by highly sensitive ddPCR assays on feces and serum, and approximately 2.7 times higher than that obtained with the KK method. nih.gov

However, the performance of an ELISA using only the Sj23-LHD antigen was notably different. In a comparative analysis, the positivity rate of the Sj23-LHD-ELISA was significantly lower than that of a gold immunochromatographic assay (GICA) using the SjSAP4 antigen, especially in individuals with low (10-99 eggs per gram [EPG]) and extremely low (1-9 EPG) infection intensities. nih.gov For instance, in the 10-99 EPG group, the SjSAP4-GICA had a positivity rate of 88.5%, whereas the Sj23-LHD-ELISA had a rate of only 53.8%. frontiersin.orgnih.gov

The following tables present comparative data from research findings, illustrating the performance of Sj23-based assays relative to other diagnostic methods.

Table 1: Performance of Various Diagnostic Tests in Detecting Kato-Katz Positive S. japonicum Infections

Diagnostic TestMethod TypeSampleSensitivitySpecificityReference
SjSAP4 + Sj23-LHD-ELISA (S) Antibody Detection ELISASerum87.0%96.7% nih.gov
SjSAP4-GICA Antibody Detection ICTSerum83.3%100% frontiersin.orgnih.gov
POC-CCA Antigen DetectionUrine63.3% (≥10 EPG)93.3% (≥10 EPG) mednexus.org
Fecal ddPCR (F_ddPCR) Molecular (DNA)Feces97.4% (1-9 EPG)- nih.gov
Serum ddPCR (SR_ddPCR) Molecular (DNA)Serum-- nih.gov

Data sourced from studies in the Philippines. Sensitivity and specificity can vary based on the reference standard used and the infection intensity of the cohort.

Table 2: Comparative Positivity Rates in Low-Intensity Infection Groups

Diagnostic TestPositivity Rate (EPG 10-99)Positivity Rate (EPG 1-9)Reference
Fecal ddPCR (F_ddPCR) 100%97.4% nih.govnih.gov
SjSAP4-GICA 88.5%80.8% nih.gov
SjSAP4 + Sj23-LHD-ELISA (S) 92.3%- nih.gov
Sj23-LHD-ELISA (S) 53.8%35.9% frontiersin.orgnih.gov
POC-CCA 57.7%16.7% frontiersin.orgnih.gov

EPG = eggs per gram of feces. This table highlights the differing abilities of tests to detect infections as worm burden decreases.

The data clearly indicates that while Sj23 is a recognized antigen for schistosomiasis diagnosis, its performance, particularly in terms of sensitivity, can be limited when used alone in an ELISA format, especially when compared to combination antigen assays or molecular methods. nih.gov A urine-based ELISA using the SjSAP4 + Sj23-LHD combination was found to be more sensitive than both the KK test and the POC-CCA assay but was less robust than ddPCR and the serum version of the same ELISA. nih.gov This suggests that both the choice of co-antigens and the sample type (serum vs. urine) critically influence the diagnostic outcome.

Future Directions and Research Gaps

Deepening Understanding of Sj23's Biological Functions and Host-Parasite Dynamics

The precise biological functions of Sj23 within the parasite and its role in the complex interplay with the host are not yet fully elucidated. Sequence analysis has revealed that Sj23 is the homolog of Sm23 from S. mansoni and shares structural similarities with human membrane proteins such as ME491, CD37, CD53, and TAPA-1, suggesting a potential role in cellular proliferation. nih.gov

Further research is needed to unravel the specific molecular pathways Sj23 is involved in. Understanding these functions is critical, as one of the proposed roles of Sj23 is to facilitate parasite immune regulation. nih.gov Delving into the mechanisms of how Sj23 modulates the host's immune response will be crucial for developing more effective vaccines and immunotherapies. nih.govmdpi.comgla.ac.ukmdpi.com

Table 1: Known and Postulated Functions of Sj23 Antigen

Aspect Finding/Hypothesis Implication for Future Research Citation
Homology Homologous to Sm23 from S. mansoni and shares domain structures with human proteins ME491, CD37, CD53, and TAPA-1. Suggests a conserved and potentially vital function, possibly in cellular proliferation. nih.gov
Immune Regulation Elicits rapid humoral responses, with a dominant IgG2a subclass in mice, and is thought to facilitate parasite immune regulation. Understanding this immunomodulatory role could be key to overcoming parasite evasion of the host immune system. nih.gov

| Expression | Expressed in all infective parasite stages. | A constant presence makes it an attractive target for both vaccines and diagnostics throughout the infection cycle. | nih.gov |

Strategies for Enhancing Sj23 Immunogenicity and Protective Efficacy in Pre-clinical Vaccine Studies

Sj23 has been a candidate for vaccine development, particularly in the form of DNA vaccines. nih.govnih.gov However, the results from pre-clinical studies have been variable. While some studies have shown that an Sj23 DNA vaccine can induce significant reductions in worm and egg burdens, especially when co-administered with an adjuvant like IL-12, others have reported a lack of protective immunity despite the induction of specific antibodies. nih.govnih.gov

Future strategies to enhance the immunogenicity and protective efficacy of Sj23-based vaccines should explore several avenues:

Novel Adjuvants and Delivery Systems: Research indicates that driving a specific type of immune response, such as one favoring IgG1 antibodies, might be more critical for protection against helminth infections. nih.gov The use of novel adjuvants and delivery systems, like adeno-associated vectors (AAV), could help in skewing the immune response towards a more protective phenotype. stjude.org

Multivalent Vaccines: Combining Sj23 with other promising schistosome antigens in a multivalent vaccine formulation has shown to induce higher levels of protection than monovalent vaccines. nih.govnih.gov Further investigation into optimal antigen combinations is warranted.

Epitope Mapping: Detailed mapping of T-cell and B-cell epitopes on the Sj23 protein can aid in the design of more targeted and effective subunit vaccines. aai.org

Table 2: Pre-clinical Vaccine Studies Involving Sj23

Vaccine Formulation Adjuvant/Co-administration Animal Model Key Findings Citation
Sj23 DNA vaccine None Mice Induced antigen-specific IgG antibodies but failed to confer protection. nih.gov
Sj23 DNA vaccine IL-12 Pigs 58.6% worm reduction and significant reduction in egg granuloma size. nih.gov
Multivalent DNA vaccine (SjFABP-23) None Mice 52% worm reduction and 61% egg reduction, higher than monovalent vaccines. nih.gov

Advancements in Sj23-based Diagnostic Tool Research

Sj23 has been identified as a target antigen for immunodiagnostic assays, with a monoclonal antibody against it being used to detect S. japonicum infections. nih.govnih.gov The development of sensitive and specific diagnostic tools is crucial for schistosomiasis control and elimination programs, especially in areas with low infection intensity. nih.govnih.gov

Future research in this area should focus on:

Improving Assay Sensitivity and Specificity: While existing assays are useful, there is a continuous need for improvement to accurately detect light infections, which are common in post-control settings. plos.org

Development of Point-of-Care Tests: The creation of rapid, field-deployable diagnostic tests based on Sj23 antigen or antibody detection would be a significant advancement for large-scale screening and surveillance. nih.gov

Molecular Diagnostics: The development of nucleic acid amplification tests (NAATs), such as PCR and LAMP assays, targeting the gene encoding Sj23 could offer high sensitivity and specificity. plos.org

Integration of Omics Data for Comprehensive Sj23 Antigen Research

The advent of "omics" technologies provides an unprecedented opportunity to study Sj23 in a broader biological context. nih.govfrontiersin.orgrsc.orgnih.gov A comprehensive understanding of this antigen requires the integration of genomics, transcriptomics, proteomics, and even metabolomics data.

Genomic and Transcriptomic Analysis: High-resolution single-cell RNA-seq could reveal the dynamics of Sj23 expression in different parasite life stages and in response to host immune pressure. biorxiv.org

Proteomics and Phosphoproteomics: Quantitative proteomics can identify proteins that interact with Sj23, shedding light on its functional networks within the parasite. biorxiv.org Phosphoproteomics can reveal how Sj23 is regulated through post-translational modifications.

Multi-omics Integration: The ultimate goal is to integrate these different layers of omics data to build a comprehensive model of Sj23's role in the parasite's biology and its interaction with the host. nih.govyoutube.com This holistic approach will be instrumental in identifying novel targets for intervention and in designing the next generation of vaccines and diagnostics against schistosomiasis.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect Sj23 antigen expression across S. japonicum life stages?

  • Answer : Immunofluorescence assays (IFA) and Western blotting are standard methods. For IFA, parasites (cercariae, schistosomula, adult worms) are fixed in acetone, blocked with BSA, and probed with anti-Sj23 primary antibodies (e.g., mouse-derived), followed by FITC-conjugated secondary antibodies. Controls include irrelevant sera or secondary antibodies alone . Western blotting uses Sj23-specific antibodies to confirm protein presence in lysates. PCR amplification of Sj23-LED (large extracellular domain) with primers targeting GenBank sequence M63706.1 is also employed for recombinant protein expression .

Q. How is recombinant Sj23 antigen produced for immunological studies?

  • Answer : The Sj23-LED gene fragment is cloned into the pET-22b vector, expressed in E. coli BL21(DE3) via IPTG induction, and purified. Protein expression is confirmed via SDS-PAGE and Western blot. Recombinant Sj23 is used in vaccine trials to assess antibody responses (e.g., IgG subtypes) and protection rates in murine models .

Q. What is the protective efficacy of Sj23-based vaccines in preclinical models?

  • Answer : DNA vaccines encoding Sj23 induce antigen-specific IgG antibodies in mice, with worm burden reductions of ~18–24% and egg reduction rates of ~34–59% in monovalent formulations. Multivalent vaccines (e.g., Sj23 + SjFABP) enhance protection synergistically .

Advanced Research Questions

Q. How can conflicting data on Sj23’s antigenic cross-reactivity with S. mansoni Sm23 be resolved?

  • Answer : Despite structural similarities, Sj23 and Sm23 show limited B-cell epitope overlap. Cross-reactivity studies require epitope mapping using chimeric proteins or peptide arrays. Anti-Sj23 antibodies fail to bind Sm23 in Western blots, suggesting species-specific epitopes. This divergence impacts pan-schistosome vaccine design .

Q. What strategies optimize Sj23-based vaccine formulations to meet WHO-recommended efficacy thresholds (>50% worm reduction)?

  • Answer : Combining Sj23 with adjuvants (e.g., CpG ODNs) or other antigens (e.g., SjTPI, SjFABP) improves efficacy. Heterologous prime-boost regimens (e.g., adenoviral vector priming + protein boosting) enhance Th1/Th2 responses. Multivalent DNA vaccines (e.g., SjFABP-23 fusion) achieve higher protection (e.g., 23.6% worm reduction) than monovalent constructs .

Q. How does Sj23 interact with host non-immune IgG, and what implications does this have for immune evasion?

  • Answer : Sj23 binds human non-immune IgG via its tetraspanin extracellular loop, potentially shielding the parasite from immune recognition. This interaction, mapped using surface plasmon resonance, suggests a mechanism for immune evasion. Blocking this binding with monoclonal antibodies could enhance vaccine efficacy .

Q. What methodologies enable longitudinal monitoring of Sj23-specific antibody responses in sentinel hosts?

  • Answer : ELISA targeting Sj23’s hydrophilic domain detects IgG as early as 3–4 weeks post-infection in mice. This method, validated with recombinant Sj23, correlates with infection intensity and supports early diagnosis in endemic areas .

Q. How do Sj23-induced antibody isotypes (IgG1/IgG2a) influence protection in different host genetic backgrounds?

  • Answer : In BALB/c mice, Sj23 DNA vaccines elicit mixed IgG1/IgG2a responses, indicating Th1/Th2 activation. C57BL/6 mice show dominant IgG2a, linked to higher IFN-γ levels. Genetic background impacts vaccine efficacy, necessitating strain-specific adjuvant selection .

Methodological Considerations

  • Data Contradictions : Discrepancies in cross-species reactivity or protection rates may stem from antigen preparation (e.g., glycosylation status) or host genetics. Standardizing recombinant protein production (e.g., codon optimization, eukaryotic vs. prokaryotic expression) reduces variability .
  • Experimental Design : For vaccine trials, include challenge controls (unvaccinated mice) and measure both worm/egg burdens and cytokine profiles (e.g., IL-4, IFN-γ) to assess immune correlates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.